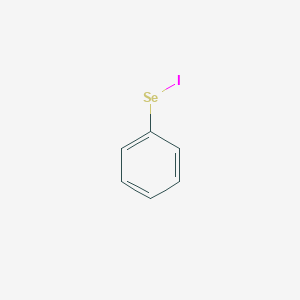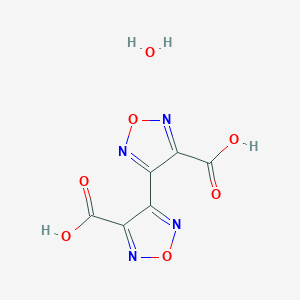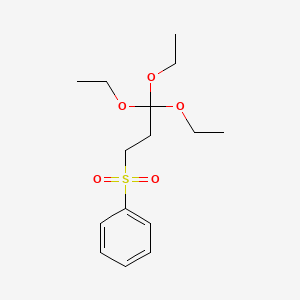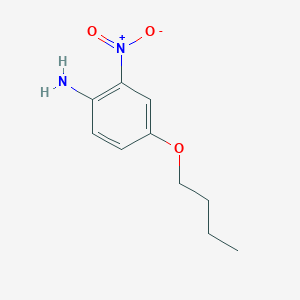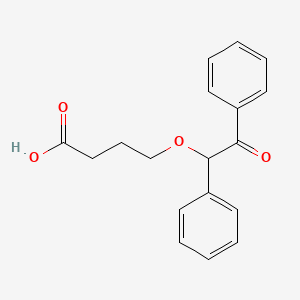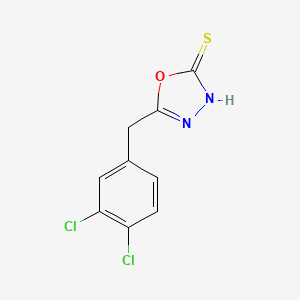![molecular formula C13H7ClF6N2O B1620981 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole CAS No. 646989-58-4](/img/structure/B1620981.png)
5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole (CTSO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the oxadiazole family and has been found to have diverse applications in various fields of research. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on difluoromethylene-containing 1,2,4-oxadiazole compounds provides insight into the synthetic versatility and reactivity of this chemical class. For example, 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, related to the core structure of interest, has been synthesized and reacted with unsaturated compounds, yielding a range of difluoromethylenated 1,2,4-oxadiazole-containing compounds. These reactions, facilitated by sodium dithionite and sodium hydrogen carbonate, demonstrate the compound's utility in creating diverse chemical structures, including γ-butyrolactones and tetrahydrofurans, in moderate yields (Yang et al., 2007).
Anticancer Potential
The oxadiazole derivatives have been identified as novel apoptosis inducers and potential anticancer agents, highlighting another significant application of these compounds. For instance, a specific derivative was found to be an effective apoptosis inducer against several breast and colorectal cancer cell lines. This discovery was made through high-throughput screening assays, with the molecular target identified as TIP47, an IGF II receptor binding protein. Such findings underscore the potential of 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole derivatives in the development of new anticancer therapies (Zhang et al., 2005).
Optical and Photoluminescent Properties
The optical and photoluminescent properties of 1,2,4-oxadiazole derivatives, including those similar to 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole, have been a subject of interest in material science. These properties make them suitable for applications in optoelectronic devices and as fluorescent markers. For instance, novel derivatives have been synthesized, characterized, and their fluorescence spectral characteristics investigated, demonstrating their potential utility in various applications requiring fluorescent materials (Ge et al., 2014).
Propiedades
IUPAC Name |
3-[(E)-2-[3,5-bis(trifluoromethyl)phenyl]ethenyl]-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O/c14-6-11-21-10(22-23-11)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCQHTUHQJRCV-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



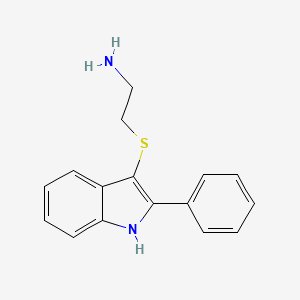
![Ethyl 4-carbamoyl-5-[4-(4-chloro-2-methylphenoxy)butanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B1620899.png)

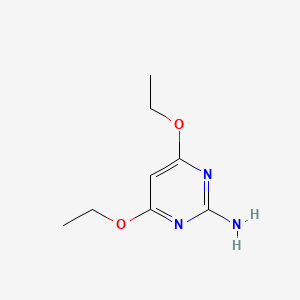
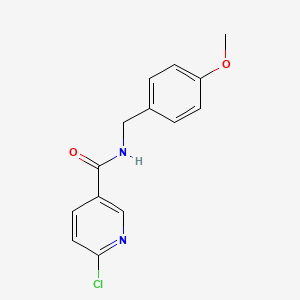
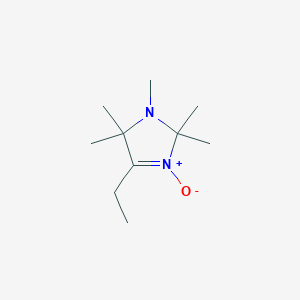
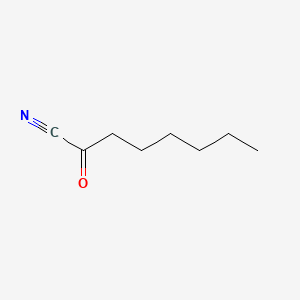
![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
